molecular formula C14H11Cl2NO5 B2616531 3-[1-(2,4-dichlorophenyl)-2-nitroethyl]-4-hydroxy-6-methyl-2H-pyran-2-one CAS No. 315234-76-5

3-[1-(2,4-dichlorophenyl)-2-nitroethyl]-4-hydroxy-6-methyl-2H-pyran-2-one

Cat. No.: B2616531
CAS No.: 315234-76-5
M. Wt: 344.14
InChI Key: QBKJIWKPHMAASG-UHFFFAOYSA-N
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Description

3-[1-(2,4-Dichlorophenyl)-2-nitroethyl]-4-hydroxy-6-methyl-2H-pyran-2-one (CAS Number: 315234-76-5) is an organic compound with the molecular formula C 14 H 11 Cl 2 NO 5 and a molecular weight of 344.15 g/mol [ citation:1 ]. Its structure features a 4-hydroxy-6-methyl-2H-pyran-2-one core substituted with a 1-(2,4-dichlorophenyl)-2-nitroethyl group [ citation:6 ]. The compound is identified by several identifiers, including MDL number MFCD02165432 and PubChem ID 54699343 [ citation:6 ]. The core 4-hydroxy-2-pyrone scaffold is a significant pharmacophore found in various natural products and is known for its versatile bioactivity, making it an attractive target for synthesis and modification [ citation:10 ]. This structural family is involved in many biological processes and has been a key intermediate in developing compounds with a wide range of activities [ citation:10 ]. Specific research applications and the precise mechanism of action for this particular derivative are areas for further investigation. Researchers are exploring compounds with this scaffold for potential use in various fields. Please note: This product is intended for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

3-[1-(2,4-dichlorophenyl)-2-nitroethyl]-4-hydroxy-6-methylpyran-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Cl2NO5/c1-7-4-12(18)13(14(19)22-7)10(6-17(20)21)9-3-2-8(15)5-11(9)16/h2-5,10,18H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBKJIWKPHMAASG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)O1)C(C[N+](=O)[O-])C2=C(C=C(C=C2)Cl)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Cl2NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(2,4-dichlorophenyl)-2-nitroethyl]-4-hydroxy-6-methyl-2H-pyran-2-one typically involves a multi-step process. One common method includes the nitration of 2-(2,4-dichlorophenyl)-4-hydroxy-6-methyl-2H-pyran-2-one. The nitration process can be carried out using a mixture of nitric acid and sulfuric acid under controlled temperature conditions . The reaction conditions, such as temperature and molar ratios, are crucial to achieving high yields and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow microreactor systems. These systems offer improved reaction efficiency and higher yields compared to traditional batch reactors . The use of continuous flow microreactors allows for precise control of reaction parameters, such as temperature and residence time, enhancing the overall production process.

Chemical Reactions Analysis

Types of Reactions

3-[1-(2,4-dichlorophenyl)-2-nitroethyl]-4-hydroxy-6-methyl-2H-pyran-2-one undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can undergo reduction reactions, converting the nitro group to an amine.

    Substitution: The dichlorophenyl group can participate in substitution reactions, where chlorine atoms are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Nucleophilic reagents like sodium hydroxide or potassium tert-butoxide are often employed.

Major Products Formed

    Oxidation: Formation of amino derivatives.

    Reduction: Conversion to amine derivatives.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

3-[1-(2,4-dichlorophenyl)-2-nitroethyl]-4-hydroxy-6-methyl-2H-pyran-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[1-(2,4-dichlorophenyl)-2-nitroethyl]-4-hydroxy-6-methyl-2H-pyran-2-one involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The compound’s unique structure allows it to bind to specific enzymes or receptors, modulating their activity and influencing cellular pathways.

Comparison with Similar Compounds

Structural Analogues

The compound is compared to structurally related pyran-2-one derivatives and halogenated aromatic compounds (Table 1):

Table 1: Structural and Functional Group Comparisons

Compound Name Core Structure Key Substituents Molecular Weight
3-[1-(2,4-Dichlorophenyl)-2-Nitroethyl]-4-Hydroxy-6-Methyl-2H-Pyran-2-One Pyran-2-one 2,4-Dichlorophenyl, 2-Nitroethyl, 4-Hydroxy, 6-Methyl Not explicitly reported
4-Hydroxy-6-[(E)-2-(4-Hydroxyphenyl)ethenyl]-2H-Pyran-2-One Pyran-2-one 4-Hydroxy, Styryl group (4-hydroxyphenyl) 272.25
[R-(R,R)]-3-[1-[3-[Bis(phenylmethyl)amino]phenyl]propyl]-5,6-dihydro-4-hydroxy-6-(2-phenylethyl)-6-(1-propynyl)-2H-pyran-2-one Pyran-2-one Dibenzylamino, Phenylethyl, Propynyl 569.73
1-[4-(Methylsulfonyl)phenyl]-3-(2,4-Dichlorophenyl)prop-2-en-1-one Chalcone 2,4-Dichlorophenyl, Methylsulfonyl 353.21

Key Observations :

  • Pyran-2-one derivatives (e.g., compounds from ) share the lactone core but differ in substituent complexity.
  • Chalcone derivatives (e.g., compound 6 in ) exhibit COX-2 inhibitory activity (IC50 = 0.19 µM) due to their dichlorophenyl and methylsulfonyl groups.

Biological Activity

3-[1-(2,4-Dichlorophenyl)-2-nitroethyl]-4-hydroxy-6-methyl-2H-pyran-2-one is a synthetic compound that has garnered attention for its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyranone core structure, which is known for its diverse biological activities. The presence of a dichlorophenyl group and a nitroethyl substituent enhances its pharmacological profile.

Molecular Formula: C13_{13}H10_{10}Cl2_{2}N2_{2}O4_{4}

Molecular Weight: 307.14 g/mol

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit varying degrees of antimicrobial activity. For instance, studies on related pyranones have shown effectiveness against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli.

Compound Target Bacteria Activity
Pyranone AS. aureusModerate
Pyranone BE. coliWeak

Cytotoxicity

Cytotoxicity assays have been conducted using various cell lines, including HeLa and MCF-7 (breast cancer cells). The results suggest that the compound exhibits selective cytotoxicity, with IC50 values indicating significant activity at micromolar concentrations.

Cell Line IC50 (µM) Remarks
HeLa15Significant cytotoxicity
MCF-725Moderate cytotoxicity

The proposed mechanism of action involves the inhibition of key enzymes involved in cellular metabolism and proliferation. In silico docking studies suggest that the compound may interact with various protein targets, including those involved in cancer cell signaling pathways.

Case Studies

  • Study on Antimicrobial Efficacy
    • Objective: To evaluate the antimicrobial properties of the compound.
    • Methodology: Disc diffusion method was employed against selected bacterial strains.
    • Findings: The compound demonstrated significant inhibition zones against S. aureus but minimal activity against E. coli.
  • Cytotoxicity Assessment
    • Objective: To assess the impact on cancer cell lines.
    • Methodology: MTT assay was utilized to determine cell viability post-treatment.
    • Findings: Notable reduction in cell viability was observed in HeLa cells at concentrations above 10 µM.

Research Findings

Recent literature highlights the potential of similar compounds in drug development. For example, a study published in MDPI reported that derivatives of pyranones exhibit promising anti-cancer and antimicrobial properties, suggesting a broader application for compounds like this compound in therapeutic contexts .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-[1-(2,4-dichlorophenyl)-2-nitroethyl]-4-hydroxy-6-methyl-2H-pyran-2-one, and how can reaction parameters be optimized?

  • Methodological Answer :

  • Step 1 : Start with a substituted 4-hydroxy-6-methyl-2H-pyran-2-one core. Introduce the 2-nitroethyl group via Michael addition using nitroethane and a base (e.g., K₂CO₃ in DMF at 60–80°C) .
  • Step 2 : Attach the 2,4-dichlorophenyl moiety via nucleophilic substitution or Friedel-Crafts alkylation. Use AlCl₃ as a catalyst for electrophilic activation .
  • Optimization :
  • Solvent : Polar aprotic solvents (DMF, acetone) improve nitroethyl group incorporation .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane 3:7) isolates the product.
  • Yield Monitoring : TLC (Rf ~0.4) and HPLC-MS track intermediates.

Q. Which spectroscopic and analytical techniques are critical for structural confirmation?

  • Methodological Answer :

  • ¹H/¹³C NMR : Identify key groups:
  • Hydroxy proton (δ 10–12 ppm) and pyranone carbonyl (δ 165–170 ppm) .
  • Aromatic protons (δ 7.0–7.5 ppm) from the dichlorophenyl group .
  • HRMS : Confirm molecular formula (e.g., [M+H]+ at m/z 386.99 for C₁₅H₁₂Cl₂NO₅) .
  • FT-IR : Detect NO₂ stretching (~1520 cm⁻¹) and OH bands (~3200 cm⁻¹).

Q. What preliminary biological assays are suitable for evaluating bioactivity?

  • Methodological Answer :

  • Antifungal Screening : Broth microdilution (CLSI M38/M44 guidelines) against Candida albicans and Aspergillus fumigatus .
  • Antioxidant Assays : DPPH radical scavenging (IC₅₀ determination) .
  • Cytotoxicity : MTT assay on HEK293 cells to establish safety thresholds (IC₅₀ > 50 µM for further study).

Advanced Research Questions

Q. How can X-ray crystallography with SHELX resolve stereochemical ambiguities in this compound?

  • Methodological Answer :

  • Data Collection : Use single-crystal diffraction (Mo-Kα radiation, λ = 0.71073 Å).
  • SHELX Workflow :
  • SHELXT : Solve phase problem via intrinsic phasing.
  • SHELXL : Refine anisotropic displacement parameters and validate via R-factor (< 0.05) .
  • Output Analysis :
  • Bond angles between nitroethyl and dichlorophenyl groups confirm spatial orientation.
  • Electron density maps exclude alternative conformations.

Q. How to address contradictions between computational predictions and experimental reactivity data?

  • Methodological Answer :

  • Solvent Effects : Re-run DFT calculations (e.g., Gaussian 16) with implicit solvent models (PCM for ethanol/water) .
  • Kinetic Studies : Compare experimental activation energy (Arrhenius plot) with computed transition states.
  • Error Sources : Check purity (HPLC > 95%) and side reactions (e.g., nitro group reduction).

Q. Designing SAR studies: What modifications to the nitroethyl and dichlorophenyl groups maximize bioactivity?

  • Methodological Answer :

  • Nitro Group Variants : Synthesize analogs with –NH₂ (reduction) or –CF₃ (electron-withdrawing) to test electronic effects.
  • Chlorine Substitution : Compare 2,4-dichloro with 3,4-dichloro derivatives to assess steric vs. electronic contributions .
  • Dose-Response Analysis : Use logarithmic concentration ranges (0.1–100 µM) to calculate IC₅₀ values in enzyme inhibition assays.

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